molecular formula BF4- B081430 Tetrafluoroborate CAS No. 14874-70-5

Tetrafluoroborate

Cat. No.: B081430
CAS No.: 14874-70-5
M. Wt: 86.81 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-N
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Description

Tetrafluoroborate is an anion with the chemical formula BF₄⁻. This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF₄²⁻), tetrafluoromethane (CF₄), and tetrafluoroammonium (NF₄⁺). It is commonly used in inorganic and organic chemistry as a weakly coordinating anion. This compound is often employed in the preparation of cationic reagents or catalysts due to its inertness and solubility in organic solvents .

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Mechanism of Action

Tetrafluoroborate acts primarily as a weakly coordinating anion. Its inertness is due to its symmetrical tetrahedral structure, which distributes the negative charge equally over four fluorine atoms. This symmetry, combined with the high electronegativity of fluorine, diminishes the basicity of the anion, making it less nucleophilic and basic compared to other anions . In reactions involving highly reactive cations, this compound can act as a bridging ligand between boron and the cationic center .

Biological Activity

Tetrafluoroborate (TFB), particularly in its potassium salt form (potassium this compound), has garnered attention in various fields, including medicinal chemistry and radiopharmaceutical research. This article synthesizes current knowledge regarding the biological activity of this compound, focusing on its applications in imaging, pharmacokinetics, and toxicological evaluations.

Overview of this compound

This compound is an anion with the chemical formula BF₄⁻. It is primarily used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) and has been studied for its interactions with biological systems, particularly its uptake in tissues expressing the sodium/iodide symporter (NIS).

The synthesis of fluorine-18 labeled this compound ([^18F]TFB) involves a direct radiofluorination process using boron trifluoride (BF₃). This method has shown promising results, yielding a radiochemical purity exceeding 98% and specific activities around 8.84 ± 0.56 GBq/μmol . The ability to achieve high specific activity is crucial for minimizing pharmacological effects during imaging studies.

Uptake Studies

[^18F]TFB exhibits significant uptake in tissues that express NIS, such as the thyroid gland, stomach, and specific tumor models. In preclinical studies involving C6-glioma xenografts, robust uptake was observed in NIS-expressing tumors, correlating positively with specific activity levels .

Table 1 summarizes the relative specific activity of potassium [^18F]this compound in various organs following intraperitoneal injection:

Time After Injection (minutes)MuscleLiverSpleenBrainThyroid Gland
401.931.271.350.6712.3
601.651.341.010.2315.7
1001.900.990.850.4921.0
1201.421.241.030.8636.4

The thyroid gland exhibited the highest uptake, indicating a strong affinity for TFB in tissues where NIS is expressed .

Toxicological Evaluations

Toxicological assessments have indicated that potassium this compound has an oral LD50 value of approximately 5854 mg/kg in rats, suggesting low acute toxicity . However, pharmacological effects were observed at higher doses, particularly concerning iodine uptake inhibition in thyroid tissues.

Case Studies

In a notable case study involving PET imaging with [^18F]TFB, researchers demonstrated its effectiveness as a radiotracer for NIS imaging in both normal and tumor-bearing mice . The imaging results showed that [^18F]TFB could delineate tumor uptake effectively while maintaining low background signals in non-target tissues.

Clinical Implications

The synthesis of high-specific-activity [^18F]TFB is anticipated to enhance clinical applications for monitoring thyroid function and assessing NIS-expressing tumors' response to therapies . The potential for using [^18F]TFB in clinical settings underscores the importance of further research into its biological behavior and safety profile.

Properties

CAS No.

14874-70-5

Molecular Formula

BF4-

Molecular Weight

86.81 g/mol

IUPAC Name

tetrafluoroborate

InChI

InChI=1S/BF4/c2-1(3,4)5/q-1

InChI Key

ODGCEQLVLXJUCC-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F

Synonyms

fluoboric acid
fluoboric acid (HBF4)
fluoroboric acid
tetrafluoroborate anion
tetrafluoroborate ion
tetrafluoroboric acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
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reactant
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aqueous solution
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12.9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
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0 (± 1) mol
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N,N'-dimethyl phenazine (tetrafluoroborate)
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
150 mL
Type
solvent
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[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

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Synthesis routes and methods IV

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CSc1n(N=Cc2ccccc2)cc[n+]1N=Cc1ccccc1
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Synthesis routes and methods V

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Nc1cc(F)c(F)c(Cl)c1Cl
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